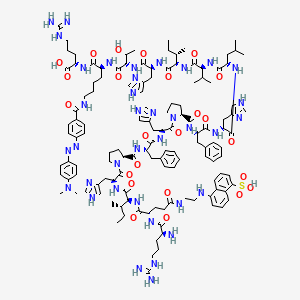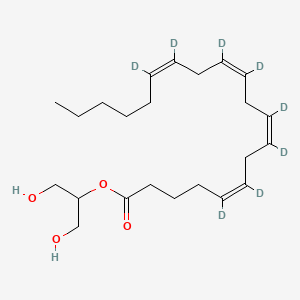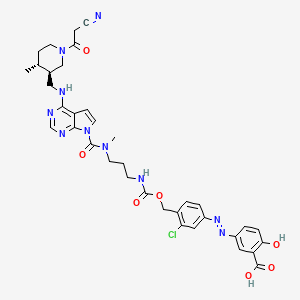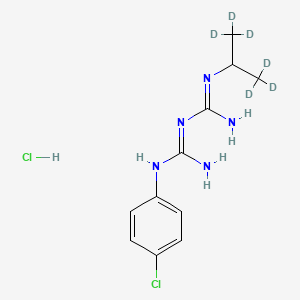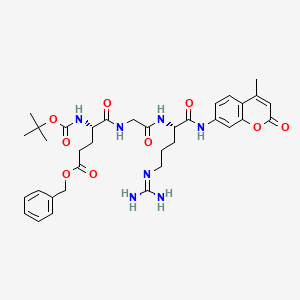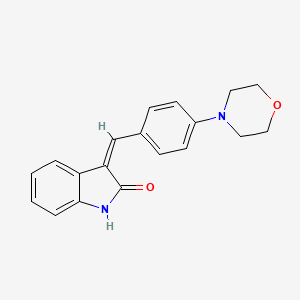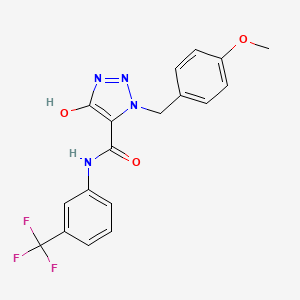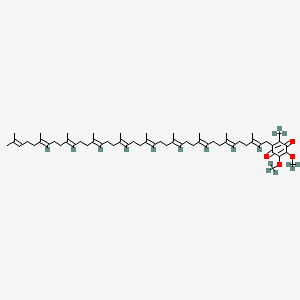
Coenzyme Q10-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coenzyme Q10-d9 is a deuterium-labeled version of Coenzyme Q10, a naturally occurring compound found in the mitochondria of cells. Coenzyme Q10 plays a crucial role in the electron transport chain, which is essential for the production of adenosine triphosphate, the primary energy carrier in cells. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of Coenzyme Q10 due to its stable isotope labeling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme Q10-d9 involves the incorporation of deuterium atoms into the Coenzyme Q10 molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Coenzyme Q10 in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated starting materials. The process includes multiple steps such as hydrogenation, purification, and crystallization to ensure high purity and yield of the final product. Advanced techniques like high-performance liquid chromatography and mass spectrometry are used to verify the isotopic purity and chemical composition of this compound .
化学反応の分析
Types of Reactions
Coenzyme Q10-d9 undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can be oxidized to its quinone form and reduced back to its hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the substitution of deuterium atoms.
Major Products Formed
The major products formed from the reactions of this compound include its oxidized quinone form and reduced hydroquinone form. These products are essential for studying the redox behavior and metabolic pathways of Coenzyme Q10 .
科学的研究の応用
Coenzyme Q10-d9 has a wide range of scientific research applications, including:
作用機序
Coenzyme Q10-d9 exerts its effects primarily through its role in the electron transport chain, where it facilitates the transfer of electrons and the production of adenosine triphosphate. It also acts as an antioxidant, protecting cells from oxidative damage by scavenging free radicals. The molecular targets of this compound include mitochondrial respiratory complexes and various enzymes involved in cellular metabolism .
類似化合物との比較
Similar Compounds
Ubiquinone-10: The non-deuterated form of Coenzyme Q10, which shares similar chemical properties and biological functions.
Ubiquinol-10: The reduced form of Coenzyme Q10, which acts as a potent antioxidant.
Plastoquinone: A similar quinone compound found in plants, involved in the photosynthetic electron transport chain.
Uniqueness
Coenzyme Q10-d9 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This makes it an invaluable tool for researchers studying the pharmacokinetics, metabolism, and therapeutic effects of Coenzyme Q10 .
特性
分子式 |
C59H90O4 |
|---|---|
分子量 |
872.4 g/mol |
IUPAC名 |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-bis(trideuteriomethoxy)-3-(trideuteriomethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+/i12D3,13D3,14D3 |
InChIキー |
ACTIUHUUMQJHFO-YYVXISADSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=C(C(=O)C(=C(C1=O)OC([2H])([2H])[2H])OC([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
正規SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


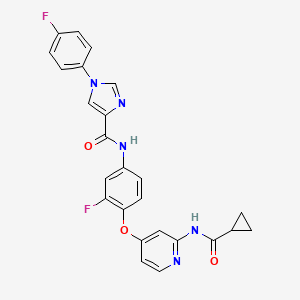
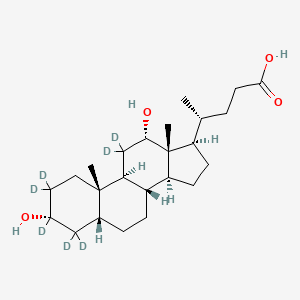
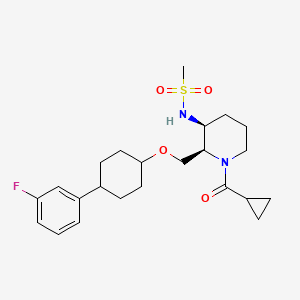

![2,2'-[Ethane-1,2-diylbis(oxy)]bis(tetrahydro-2h-pyran)](/img/structure/B12408414.png)
